Methyl glycolate
Overview
Description
Methyl glycolate is an organic compound with the chemical formula C3H6O3. It is a colorless liquid with a slight odor and is highly soluble in water and various organic solvents. This compound is primarily utilized as an intermediate in the chemical industry, where it plays a crucial role in the production of esters, plastics, and solvents . Additionally, this compound holds promise in the field of biofuels and biodegradable polymers .
Synthetic Routes and Reaction Conditions:
Oxidative Esterification: One of the effective methods for synthesizing this compound is the oxidative esterification of ethylene glycol in methanol using gold on zinc oxide catalysts.
Hydrogenation of Dimethyl Oxalate: Another method involves the hydrogenation of dimethyl oxalate using catalysts such as silver on silica or cobalt on silica. .
Industrial Production Methods:
Coal to Ethylene Glycol Process: During the coal to ethylene glycol process, this compound is produced as an intermediate product of the hydrogenation of dimethyl oxalate to ethylene glycol.
Methanolysis of Glucose: A green and sustainable approach involves converting glucose to this compound via methanolysis.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form methyl glyoxylate.
Hydrogenation: The hydrogenation of this compound can produce ethylene glycol. .
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and fusion enzymes.
Hydrogenation: Reagents include hydrogen gas and catalysts such as silver or cobalt on silica. .
Major Products:
Methyl Glyoxylate: Formed from the oxidation of this compound.
Ethylene Glycol: Produced from the hydrogenation of this compound
Mechanism of Action
Target of Action
Methyl glycolate, also known as methyl 2-hydroxyacetate, is primarily used in organic synthesis It can interact with various enzymes and catalysts in chemical reactions .
Mode of Action
This compound can participate in various chemical reactions. For instance, it can be oxidized to methyl glyoxylate using a fusion enzyme of glycolate oxidase, catalase, and hemoglobin . In this reaction, the this compound serves as a substrate for the enzyme glycolate oxidase .
Biochemical Pathways
This compound is involved in the glycolate and methylglyoxal pathways . In the glycolate pathway, it can be converted to glyoxylate, which then enters the glyoxylate cycle . In the methylglyoxal pathway, it can be converted to pyruvate .
Pharmacokinetics
As a small organic compound, this compound is likely to have good absorption and distribution profiles. Its physical properties, such as its boiling point of 149-151 °C and density of 1.167 g/mL at 25 °C, may influence its pharmacokinetic behavior .
Result of Action
The result of this compound’s action largely depends on the specific reaction it is involved in. For instance, in the oxidation reaction mentioned earlier, this compound is converted into methyl glyoxylate . This conversion could be useful in industrial applications for the production of other chemicals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes or catalysts can facilitate its conversion into other compounds . Additionally, factors such as temperature and pH can also affect the rate and efficiency of these reactions .
Scientific Research Applications
Methyl glycolate has diverse applications in various fields:
Comparison with Similar Compounds
Methyl glycolate is similar to other glycolate esters, such as ethyl glycolate and propyl glycolate. it is unique in its high solubility and reactivity, making it particularly useful in specific industrial applications . Similar compounds include:
Ethyl Glycolate: Used in similar applications but has different solubility and reactivity properties.
Propyl Glycolate: Another glycolate ester with distinct physical and chemical properties compared to this compound.
Properties
IUPAC Name |
methyl 2-hydroxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-6-3(5)2-4/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJFXBNYJCXDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124238-96-6 | |
Record name | Acetic acid, 2-hydroxy-, methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124238-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3059131 | |
Record name | Methyl hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl glycolate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20837 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
96-35-5 | |
Record name | Methyl glycolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl glycolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl glycolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-hydroxy-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl hydroxyacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydroxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.276 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL GLYCOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G7R729EJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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